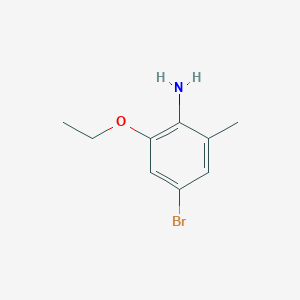
4-Bromo-2-ethoxy-6-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-ethoxy-6-methylaniline is an organic compound with the molecular formula C9H12BrNO It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position, an ethoxy group at the 2-position, and a methyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethoxy-6-methylaniline can be achieved through a multi-step process involving several key reactions:
Nitration: The starting material, 2-ethoxy-6-methylaniline, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amine group, forming 4-amino-2-ethoxy-6-methylaniline.
Bromination: Finally, the amine group is brominated to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-ethoxy-6-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be substituted by other electrophiles under appropriate conditions.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, iodine) and Lewis acids (e.g., AlCl3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution: Products include various substituted anilines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dehalogenated aniline derivatives.
Applications De Recherche Scientifique
4-Bromo-2-ethoxy-6-methylaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs due to its potential biological activity.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-ethoxy-6-methylaniline involves its interaction with various molecular targets. The bromine atom and ethoxy group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methylaniline: Similar structure but lacks the ethoxy group.
4-Bromo-2-methylaniline: Similar structure but lacks the ethoxy group.
2-Ethoxy-4-methylaniline: Similar structure but lacks the bromine atom.
Uniqueness
4-Bromo-2-ethoxy-6-methylaniline is unique due to the presence of both the bromine atom and the ethoxy group, which confer specific chemical and biological properties. This combination of substituents makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .
Propriétés
Formule moléculaire |
C9H12BrNO |
|---|---|
Poids moléculaire |
230.10 g/mol |
Nom IUPAC |
4-bromo-2-ethoxy-6-methylaniline |
InChI |
InChI=1S/C9H12BrNO/c1-3-12-8-5-7(10)4-6(2)9(8)11/h4-5H,3,11H2,1-2H3 |
Clé InChI |
SGBBFNNTSDBLOR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC(=C1)Br)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-hydroxy-4,4,7,7-tetramethyl-1,10-di(phenanthren-9-yl)-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14762942.png)
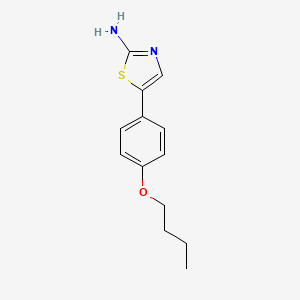

![(7Z,10Z)-12-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid](/img/structure/B14762956.png)
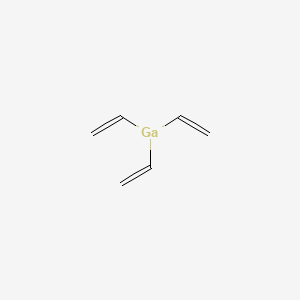

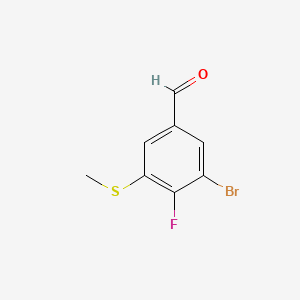
![2,4,8,10-Tetraazaspiro[5.5]undecane](/img/structure/B14762981.png)
![Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate](/img/structure/B14762983.png)

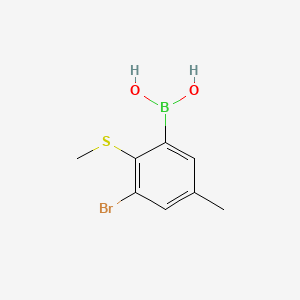
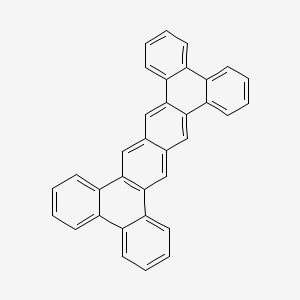
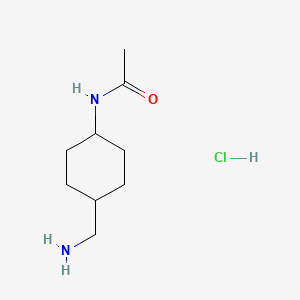
![2-(4-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14763016.png)
